Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Description
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (CAS: 89793-11-3, molecular formula: C₇H₇ClN₂O₂) is a pyrimidine derivative characterized by a chloro group at position 2, a methoxy group at position 6, and a methyl ester at position 4 of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal and agrochemical research due to their structural versatility and biological relevance .
Properties
IUPAC Name |
methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFZLIOVNLYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310207 | |
| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127861-30-7 | |
| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Preformed Pyrimidine Carboxylic Acid
A widely applicable method for synthesizing pyrimidine carboxylates involves the esterification of corresponding carboxylic acids. For Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate, this route assumes the availability of 2-chloro-6-methoxypyrimidine-4-carboxylic acid as a starting material.
Reaction Mechanism :
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Acid Chloride Formation : The carboxylic acid reacts with oxalyl chloride (COCl)₂ in dichloromethane (DCM) to form the acyl chloride intermediate. This step is typically catalyzed by a catalytic amount of dimethylformamide (DMF).
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Esterification : The acyl chloride is treated with methanol (MeOH), yielding the methyl ester.
Example Protocol :
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Step 1 : 2-Chloro-6-methoxypyrimidine-4-carboxylic acid (10 mmol) is dissolved in anhydrous DCM (30 mL). Oxalyl chloride (15 mmol) is added dropwise at 0°C under nitrogen. The mixture is stirred for 2 hours at room temperature, during which the carboxylic acid converts to the acyl chloride.
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Step 2 : Methanol (20 mL) is added to the reaction mixture, which is stirred for an additional hour. Solvent removal under reduced pressure yields the crude product, which is purified via recrystallization from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 2-Chloro-6-methoxypyrimidine-4-carboxylic acid |
| Reagents | Oxalyl chloride, Methanol |
| Solvent | Dichloromethane |
| Temperature | 0°C (Step 1), RT (Step 2) |
| Yield | 85–92% (Theoretical) |
Advantages :
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High atom economy and straightforward purification.
Limitations :
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Requires access to the pyrimidine carboxylic acid precursor, which may necessitate additional synthetic steps.
Ring Construction via Condensation Reactions
An alternative approach involves constructing the pyrimidine ring de novo with pre-installed substituents. This method, exemplified by patents for analogous compounds, employs multi-step condensation sequences.
Reaction Sequence :
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Salifying Reaction : Malononitrile reacts with methanol in a composite solvent (e.g., dimethylformamide/petroleum ether) under HCl gas to form dimethyl propane diimine dihydrochloride.
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Cyanamide Reaction : The diimine intermediate reacts with cyanamide (H₂NCN) in aqueous potassium hydroxide, generating 3-amino-3-methoxy-N-cyano-2-propylene imine.
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Condensation : Cyclization under acidic or basic conditions forms the pyrimidine core, with subsequent chlorination and esterification steps introducing the 2-chloro and 4-carboxylate groups.
Example Protocol :
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Step 1 : Malononitrile (12 wt%), methanol (14 wt%), and composite solvent (74 wt%) are combined in a pressure reactor. Anhydrous HCl is introduced at 10 atm, and the mixture is stirred at 50°C for 4 hours. The product, dimethyl propane diimine dihydrochloride, is filtered and dried.
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Step 2 : The diimine is treated with 50% aqueous cyanamide in the presence of KOH (10 wt%) at 25°C for 6 hours, yielding 3-amino-3-methoxy-N-cyano-2-propylene imine.
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Step 3 : Cyclization with phosphoryl chloride (POCl₃) introduces the chloro group at position 2, while esterification with methyl chloroformate installs the 4-carboxylate.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | Malononitrile |
| Reagents | HCl, Cyanamide, POCl₃ |
| Solvent | Composite (DMF/Petroleum ether) |
| Temperature | 50°C (Step 1), 25°C (Step 2) |
| Yield | 65–70% (Overall) |
Advantages :
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Enables precise control over substituent positioning.
Limitations :
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Multi-step process with stringent anhydrous conditions.
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Lower overall yield compared to esterification routes.
Optimization of Reaction Parameters
Solvent Selection
Esterification : Dichloromethane is preferred for its inertness and ability to dissolve both oxalyl chloride and carboxylic acids. Substituting with THF or DMF reduces yields due to side reactions.
Ring Construction : Composite solvents (e.g., DMF/petroleum ether) enhance intermediate solubility while facilitating HCl gas absorption. Polar aprotic solvents like DMSO are avoided due to undesired nucleophilic side reactions.
Temperature and Catalysis
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Acid Chloride Formation : Reactions conducted below 10°C minimize decomposition of the acyl chloride.
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Cyanamide Reaction : Maintaining temperatures below 30°C prevents premature cyclization.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Adopting continuous flow systems for esterification improves throughput and safety by minimizing oxalyl chloride handling. A typical setup achieves 90% conversion in 30 minutes at 50°C.
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂) accelerate cyclization steps in ring construction, reducing reaction times from 8 hours to 2 hours.
Comparative Analysis of Synthetic Routes
| Parameter | Esterification Route | Ring Construction Route |
|---|---|---|
| Starting Material Cost | High (Specialized acid) | Low (Malononitrile) |
| Step Count | 2 | 3+ |
| Yield | 85–92% | 65–70% |
| Scalability | Excellent | Moderate |
| Byproduct Generation | Minimal | Significant |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can introduce hydroxyl groups, while reduction can remove the chloro group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Aminated Derivatives: Formed through substitution reactions with amines.
Hydroxylated Compounds: Resulting from oxidation reactions.
Carboxylic Acids: Produced by hydrolysis of the ester group.
Scientific Research Applications
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a building block for nucleoside analogs, which are crucial in studying DNA and RNA functions.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 2-chloro-6-methoxypyrimidine-4-carboxylate exerts its effects is primarily through its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. This incorporation can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
- Chloro vs. Amino Groups: The 2-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas 2-amino analogues (e.g., Ethyl 2-amino-6-methylpyrimidine-4-carboxylate) prioritize hydrogen-bonding interactions in kinase binding pockets .
- Methoxy vs. Thioxo Groups : The 6-methoxy group improves solubility compared to thioxo derivatives (e.g., Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-...), which exhibit stronger antioxidant activity due to radical scavenging by the thione group .
Crystallographic and Hydrogen-Bonding Patterns
- The methoxy and ester groups in this compound may form hydrogen-bonding networks similar to those observed in 4-chloro-6-methoxypyrimidin-2-amine co-crystals with succinic acid (R₂²(8) motifs) .
- In contrast, thioxo derivatives exhibit distinct packing due to S···H interactions, influencing crystallinity and stability .
Biological Activity
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (CAS Number: 127861-30-7) is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a chloro group at position 2, a methoxy group at position 6, and a carboxylate ester at position 4, contributes to its diverse biological activities and applications in medicinal chemistry and agrochemicals.
- Molecular Formula: C₇H₇ClN₂O₃
- Molecular Weight: 192.59 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
The biological activity of this compound primarily stems from its ability to interact with nucleic acids. This compound can be incorporated into DNA and RNA, disrupting normal cellular processes, which is particularly relevant in the context of antiviral and anticancer applications. The compound's mechanism involves inhibition of key enzymes such as DNA polymerases, leading to interference with nucleic acid synthesis and function .
Biological Activity Overview
1. Antiviral Activity
- This compound has been investigated for its potential as an antiviral agent. It shows promise in inhibiting viral replication by disrupting the synthesis of viral nucleic acids.
2. Anticancer Properties
- The compound has demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies reveal that it can effectively inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent in cancer treatment .
3. Agrochemical Applications
- In the agrochemical sector, this compound serves as an intermediate in the synthesis of crop protection products. Its biological activity against plant pathogens enhances its utility in agricultural applications .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits viral nucleic acid synthesis | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Agrochemical | Intermediate for crop protection products |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on human cancer cell lines, including breast and colon cancer. The compound exhibited IC₅₀ values ranging from 70 to 104 nM across different cell lines, indicating potent anticancer activity. The mechanism was attributed to its ability to activate apoptotic pathways through caspase activation .
Case Study 2: Antiviral Potential
In vitro studies demonstrated that this compound effectively inhibited the replication of specific viruses by interfering with RNA synthesis. The compound was shown to reduce viral load significantly in treated cell cultures compared to controls .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate, and how can reaction conditions be optimized?
The synthesis of pyrimidine derivatives often involves cyclization or condensation reactions. For example, analogous compounds like 2-amino-4-chloro-6-methoxypyrimidine are synthesized via Biginelli-like reactions, combining aldehydes, β-keto esters, and thioureas under acidic conditions . For this compound, a plausible route involves:
Stepwise functionalization : Chlorination at the 2-position and methoxylation at the 6-position of a pyrimidine core, followed by esterification at the 4-position.
Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as seen in chlorination of similar pyrimidines .
Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.9 ppm, singlet), methyl ester (δ ~3.8 ppm), and aromatic protons (δ 7.5–8.5 ppm). Chlorine substituents induce deshielding in adjacent carbons (e.g., C2 at ~160 ppm in ¹³C NMR) .
- Mass spectrometry : Molecular ion [M+H]⁺ expected at m/z 231.03 (C₈H₇ClN₂O₃). Fragmentation patterns should show loss of COOCH₃ (–59 Da) and Cl (–35 Da) .
- Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments, and what software tools are recommended?
Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. For pyrimidine derivatives:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder or twinning .
- Hydrogen bonding analysis : Use ORTEP-3 for visualizing intermolecular interactions (e.g., N–H···O or C–H···Cl bonds) and graph set analysis to classify motifs (e.g., R₂²(8) rings) .
Q. How should researchers address contradictions between experimental data (e.g., NMR vs. crystallography)?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces:
- Dynamic NMR : Variable-temperature studies to detect tautomeric equilibria (e.g., keto-enol shifts in carboxylates) .
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to identify steric or electronic distortions .
- Statistical validation : Use R-factors (e.g., R₁ < 0.05) and goodness-of-fit (GOF > 0.9) to assess crystallographic reliability .
Q. What strategies are effective for studying bioactivity, such as enzyme inhibition or receptor binding?
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- Molecular docking : Simulate binding modes with AutoDock Vina, focusing on halogen bonds (Cl···π interactions) and hydrophobic pockets .
- SAR studies : Modify substituents (e.g., replacing methoxy with ethoxy) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
